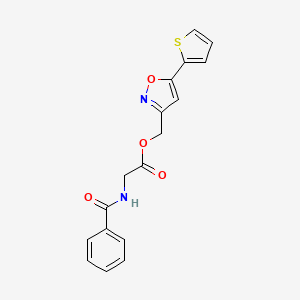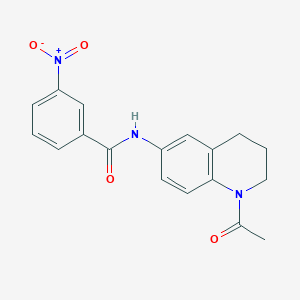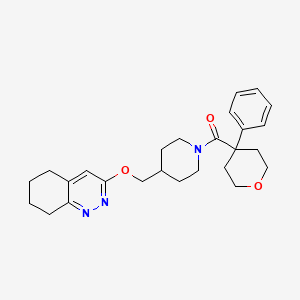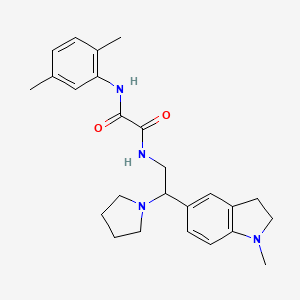![molecular formula C14H15N5 B3011386 2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 1822305-99-6](/img/structure/B3011386.png)
2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-dimethyl-N-(2-pyridylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a useful research compound. Its molecular formula is C14H15N5 and its molecular weight is 253.309. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research has highlighted the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, studies on cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines, related to the chemical structure , have shown pronounced antimicrobial properties. These findings are essential in the quest for new antimicrobial agents, given the increasing resistance to existing drugs (Sirakanyan et al., 2021).
Anticancer Potential
Pyrazolo[1,5-a]pyrimidine derivatives have also been studied for their anticancer activities. Notably, compounds synthesized with similar structural frameworks have exhibited significant antitumor activity against various cancer cell lines, including MCF-7 human breast adenocarcinoma cells. This research contributes to the development of novel anticancer drugs, offering hope for more effective and targeted therapies (Abdellatif et al., 2014).
Mycobacterium tuberculosis Inhibition
In the fight against tuberculosis, pyrazolo[1,5-a]pyrimidines have shown promise as potent inhibitors of mycobacterial ATP synthase, essential for the survival of Mycobacterium tuberculosis. Research in this area is crucial for developing new treatments for tuberculosis, especially in the face of emerging drug-resistant strains of the bacterium (Sutherland et al., 2022).
Novel Synthetic Methods
Advancements in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives have been made, facilitating the development of new compounds with potential biological activities. These synthetic methodologies, including microwave-assisted reactions and environmentally friendly processes, are pivotal in the efficient and sustainable production of these chemicals for further biological evaluation (Deohate & Palaspagar, 2020).
Wirkmechanismus
Target of Action
Pyrazolo[1,5-a]pyrimidines (pps), the family of compounds to which it belongs, have been identified as strategic compounds for optical applications . They are crucial tools for studying the dynamics of intracellular processes and the progress of organic materials .
Mode of Action
Pps have tunable photophysical properties, where electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound might interact with its targets by donating electrons, thereby affecting their absorption and emission properties.
Biochemical Pathways
Pps are known to be used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications . This suggests that the compound could potentially affect a wide range of biochemical pathways, depending on its specific targets and mode of action.
Pharmacokinetics
Pps are known for their significant photophysical properties, which suggest that they might have good absorption and distribution characteristics
Result of Action
Given the compound’s potential role in optical applications and its possible effects on absorption and emission behaviors , it could potentially be used to study and influence a variety of intracellular processes.
Action Environment
Pps are known for their significant photophysical properties and their potential use in a variety of applications , suggesting that they might be relatively stable and effective in a variety of environments.
Zukünftige Richtungen
The high research value and broad application prospects of pyrazolo[1,5-a]pyrimidine derivatives make them one of the research hotspots of antitumor drugs in recent years . The discussion highlights their anticancer potential and enzymatic inhibitory activity, which hopefully could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .
Eigenschaften
IUPAC Name |
2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5/c1-10-7-13(16-9-12-5-3-4-6-15-12)19-14(17-10)8-11(2)18-19/h3-8,16H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKHFFZUGOLEPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=C(C=C2NCC3=CC=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-({1-[2-(3,4-Dimethoxyphenyl)acetyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B3011303.png)
![[(E)-1-Dibenzofuran-2-ylethylideneamino]thiourea](/img/structure/B3011307.png)

![[(6-chloro-2-oxo-4-propyl-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B3011310.png)
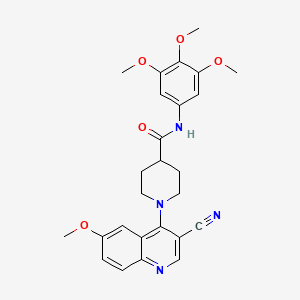
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)
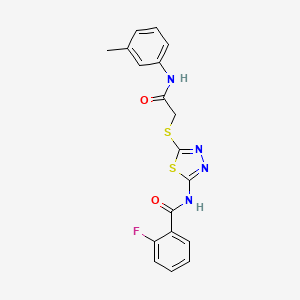

![2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B3011317.png)
![7-Fluoro-4-(4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)quinazoline](/img/structure/B3011319.png)
